molecular formula C20H28Cl3N3O B8055212 (S)-{5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl}-(6-methoxyquinolin-4-yl)methanamine trihydrochloride

(S)-{5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl}-(6-methoxyquinolin-4-yl)methanamine trihydrochloride

Cat. No.: B8055212
M. Wt: 432.8 g/mol
InChI Key: GZXDEKGNTLNSGM-HPVDNOPASA-N
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Description

(S)-{5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl}-(6-methoxyquinolin-4-yl)methanamine trihydrochloride is a complex organic compound with significant applications in medicinal chemistry. This compound is characterized by its unique bicyclic structure and the presence of a quinoline moiety, which contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-{5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl}-(6-methoxyquinolin-4-yl)methanamine trihydrochloride typically involves multiple steps:

    Formation of the Azabicyclo[2.2.2]octane Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the azabicyclo[2.2.2]octane structure.

    Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a palladium catalyst facilitates the coupling of an alkene with the bicyclic core.

    Attachment of the Quinoline Moiety: The quinoline derivative is usually synthesized separately and then attached to the azabicyclo[2.2.2]octane core through a nucleophilic substitution reaction.

    Final Assembly and Purification: The final compound is assembled and purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: The methoxy group on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Epoxides and Diols: From oxidation of the ethenyl group.

    Tetrahydroquinoline Derivatives: From reduction of the quinoline moiety.

    Substituted Quinoline Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, (S)-{5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl}-(6-methoxyquinolin-4-yl)methanamine trihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it useful in the investigation of receptor-ligand interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may act as an agonist or antagonist at certain receptors, making it a candidate for drug development in areas such as neurology and oncology.

Industry

Industrially, the compound can be used in the development of new materials or as a catalyst in certain chemical reactions. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (S)-{5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl}-(6-methoxyquinolin-4-yl)methanamine trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The quinoline moiety is often responsible for binding to the active site, while the azabicyclo[2.2.2]octane structure provides the necessary spatial orientation for effective interaction.

Comparison with Similar Compounds

Similar Compounds

  • (S)-{5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl}-(6-chloroquinolin-4-yl)methanamine trihydrochloride
  • (S)-{5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl}-(6-fluoroquinolin-4-yl)methanamine trihydrochloride

Uniqueness

The uniqueness of (S)-{5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl}-(6-methoxyquinolin-4-yl)methanamine trihydrochloride lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The methoxy group on the quinoline ring, for instance, can enhance its binding affinity to certain targets compared to other substituents like chloro or fluoro groups.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties.

Properties

IUPAC Name

(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O.3ClH/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18;;;/h3-6,8,11,13-14,19-20H,1,7,9-10,12,21H2,2H3;3*1H/t13?,14?,19?,20-;;;/m1.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXDEKGNTLNSGM-HPVDNOPASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H](C3CC4CCN3CC4C=C)N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231763-32-8
Record name (8α, 9S)-6'-Methoxycinchonan-9-amine trihydrochloride
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